molecular formula C12H19NO B13985346 2-(Aminomethyl)-6-tert-butyl-4-methylphenol CAS No. 91432-09-6

2-(Aminomethyl)-6-tert-butyl-4-methylphenol

Cat. No.: B13985346
CAS No.: 91432-09-6
M. Wt: 193.28 g/mol
InChI Key: XJZIEJJSGHYMGU-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-tert-butyl-4-methylphenol is an organic compound with a complex structure that includes an aminomethyl group, a tert-butyl group, and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-tert-butyl-4-methylphenol typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, followed by nitration and reduction to introduce the aminomethyl group. The reaction conditions often require the use of catalysts such as aluminum chloride for the alkylation step and hydrogen gas with a palladium catalyst for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-tert-butyl-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon is often used.

    Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of a nitro group results in an amino group.

Scientific Research Applications

2-(Aminomethyl)-6-tert-butyl-4-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-tert-butyl-4-methylphenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenol group can participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)phenol
  • 6-tert-Butyl-4-methylphenol
  • 4-Methyl-2-tert-butylphenol

Uniqueness

2-(Aminomethyl)-6-tert-butyl-4-methylphenol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific interactions and reactions .

Properties

CAS No.

91432-09-6

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-(aminomethyl)-6-tert-butyl-4-methylphenol

InChI

InChI=1S/C12H19NO/c1-8-5-9(7-13)11(14)10(6-8)12(2,3)4/h5-6,14H,7,13H2,1-4H3

InChI Key

XJZIEJJSGHYMGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)CN

Origin of Product

United States

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